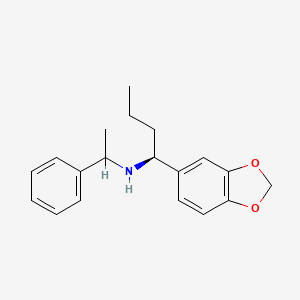
(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine
描述
(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine, commonly referred to as a derivative of the benzodioxole class, has garnered attention for its potential psychopharmacological properties. This compound is part of a broader family known for their psychoactive effects and has been studied for its biological activity, particularly in the context of mental health therapies.
- Molecular Formula : C19H23NO2
- Molecular Weight : 297.4 g/mol
- Purity : Typically around 95%.
The compound's mechanism of action is primarily associated with its interaction with serotonin receptors, particularly the 5-HT2A receptor. Studies indicate that compounds within this class can modulate neurotransmitter systems, which may facilitate therapeutic effects in conditions such as depression and anxiety .
Psychoactive Effects
Research has shown that the N-methyl derivative of this compound exhibits nonhallucinogenic properties while still producing novel psychoactive effects. This suggests that it may serve as a prototype for a new class of pharmacological agents termed "entactogens," which are noted for promoting emotional openness and empathy without the hallucinogenic effects associated with other psychedelics .
Animal Studies
In behavioral assays involving rats trained for drug discrimination, various enantiomers of related compounds were evaluated. The findings revealed significant stimulus generalization with certain enantiomers, indicating potential psychoactive properties that warrant further investigation. Notably, the S-(+) enantiomer demonstrated pronounced effects, suggesting that stereochemistry plays a crucial role in the biological activity of these compounds .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (R)-MDMA | C11H15NO2 | Empathogenic effects; serotonin release |
| (S)-MDA | C10H13NO2 | Stimulant properties; less empathogenic |
| (1S)-MBDB | C12H17NO2 | Non-hallucinogenic; entactogenic effects |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in psychotherapy. The unique profile of this compound may allow it to facilitate therapeutic processes without inducing the intense alterations in perception characteristic of traditional psychedelics .
科学研究应用
Pharmacological Potential
Research indicates that (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine may exhibit several pharmacological activities:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may have serotonin reuptake inhibition properties, which could be beneficial in treating depression.
- Neuroprotective Properties : The benzodioxole moiety is often associated with neuroprotective effects, potentially making this compound useful in neurodegenerative disease research.
Case Studies
Several studies have investigated the effects of related compounds on various biological systems:
- Study on Serotonin Reuptake Inhibitors : A study demonstrated that compounds structurally related to this compound showed significant inhibition of serotonin transporters, indicating potential antidepressant activity .
- Neuroprotective Studies : Research involving benzodioxole derivatives has shown promise in protecting neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .
Synthesis Routes
The synthesis of this compound can be achieved through several routes:
| Synthesis Method | Description |
|---|---|
| One-Step Synthesis | Direct synthesis from readily available precursors using catalytic methods. |
| Multi-Step Synthesis | Involves several reactions including amination and cyclization steps. |
These synthetic methodologies are crucial for producing the compound for research purposes.
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development due to its unique structure and biological activity. Its analogs are being tested for efficacy against various conditions including:
- Mood Disorders : Targeting serotonin pathways.
- Cognitive Disorders : Investigating neuroprotective mechanisms.
Chemical Biology
In chemical biology, this compound can serve as a tool compound to study receptor interactions and signaling pathways due to its structural features that may influence biological targets.
属性
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-7-17(20-14(2)15-8-5-4-6-9-15)16-10-11-18-19(12-16)22-13-21-18/h4-6,8-12,14,17,20H,3,7,13H2,1-2H3/t14?,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXCZSDKCUTGD-JRZJBTRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)NC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC2=C(C=C1)OCO2)NC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















